molecular formula C7H3ClF5N B2771292 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 1816282-50-4

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No.: B2771292
CAS No.: 1816282-50-4
M. Wt: 231.55
InChI Key: JWYLZAMHFQYRHM-UHFFFAOYSA-N
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Description

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N . It is also known by other synonyms such as 2-Chloro-6-(perfluoroethyl)pyridine .


Molecular Structure Analysis

The molecular weight of this compound is 231.55 g/mol . The InChI Key is SXJAZKPSUJJAKV-UHFFFAOYSA-N . The SMILES representation is C1=CC (=C (N=C1)Cl)C (C (F) (F)F) (F)F .

Scientific Research Applications

Antimicrobial Activities and DNA Interaction

A study investigated the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine, along with its structural and spectroscopic properties. This research highlighted its potential in the development of new antimicrobial agents and the understanding of DNA interactions, which could be relevant for similar compounds like 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine (Evecen et al., 2017).

Synthesis and Pesticide Application

Another study reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative for pesticide synthesis. This work provides a foundation for understanding how similar chloro- and fluoro-substituted pyridines, including this compound, can be synthesized and applied in the development of pesticides (Lu Xin-xin, 2006).

Coordination Chemistry

Research on the conformational flexibility of square‐pyramidal coordination in nickel(II) pentaamine complexes demonstrates the complex behavior of pyridine derivatives in coordination chemistry. This study provides insights into how similar compounds, such as this compound, might behave in complex coordination environments (Dietz et al., 1998).

Halogen Shuffling in Pyridines

Research on halogen shuffling in pyridines, specifically the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showcases the reactivity and versatility of chloro-fluoropyridines in organic synthesis. This study might offer a framework for exploring the reactivity of this compound in similar electrophilic substitution reactions (Mongin et al., 1998).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is not available, a related compound, 5-Chloro-2-(pentafluoroethyl)pyridine, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYLZAMHFQYRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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